

NK7-902: A Chemical Probe for Elucidating NEK7 Function

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Compound of Interest

Compound Name: NK7-902

Cat. No.: B15606143

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that has been identified as a critical regulator of the NLRP3 inflammasome, a key component of the innate immune system.^{[1][2][3]} Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making NEK7 an attractive therapeutic target.^{[1][3]} **NK7-902** is a potent and selective chemical probe that acts as a molecular glue degrader of NEK7.^{[1][2][3][4][5]} This guide provides a comprehensive overview of **NK7-902**, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization and use in studying NEK7 function.

Mechanism of Action

NK7-902 functions as a cereblon (CRBN) E3 ubiquitin ligase molecular glue degrader.^{[1][2][3][4][5]} It facilitates the interaction between CRBN and NEK7, leading to the ubiquitination and subsequent proteasomal degradation of NEK7.^{[1][2][3][4][5]} This degradation is independent of the kinase activity of NEK7.^{[4][5][6]} The selectivity of **NK7-902** for NEK7 is noteworthy, as it does not induce the degradation of NEK6, the protein most homologous to NEK7.^[7]

Data Presentation

Biochemical and Cellular Activity of NK7-902

Parameter	Value	Cell Type/System	Assay	Reference
DC50	0.2 nM	Human Primary Monocytes	NEK7 Degradation	[3][4][8]
1.6 nM	Human PBMCs	NEK7 Degradation	[8]	
54.2 nM	Mouse Splenocytes	NEK7 Degradation	[8]	
Dmax	> 95%	Human Primary Monocytes	NEK7 Degradation	[3][4][8]
Kd (Binary Complex)	49 nM	Recombinant Protein	Surface Plasmon Resonance (SPR)	[7]
Kd (Ternary Complex)	1160 nM	Recombinant Protein	Surface Plasmon Resonance (SPR)	[7]

Pharmacokinetic Properties of NK7-902

Species	Dose	AUC	CL	Bioavailability	t _{1/2}	Reference
Rat	30, 100, 300 mg/kg p.o.	981 nM·h·kg/mg	26 mL/min/kg	62%	4 h	[8]
Cynomolgus Monkey	0.2, 2 mg/kg p.o. & 1 mg/kg i.v.	1600 nM·h	26 mL/min/kg	50%	3.5 h	[8]

Experimental Protocols

NEK7 Degradation Assay in Human Primary Monocytes

- **Cell Culture:** Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) and culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- **Compound Treatment:** Seed monocytes in a 96-well plate at a density of 2×10^5 cells/well. Treat the cells with a serial dilution of **NK7-902** (e.g., 0.01 nM to 10 µM) or DMSO as a vehicle control for 18 hours.
- **Cell Lysis:** After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay kit.
- **Western Blotting:**
 - Separate equal amounts of protein (e.g., 20 µg) on a 4-12% Bis-Tris polyacrylamide gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against NEK7 overnight at 4°C.
 - Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) for 1 hour at room temperature.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Data Analysis:** Quantify the band intensities using densitometry software. Normalize the NEK7 band intensity to the loading control. Calculate the percentage of NEK7 degradation relative to the DMSO-treated control. Determine the DC50 value by fitting the data to a four-parameter logistic curve.

NLRP3 Inflammasome Activation and IL-1 β Release Assay

- **Cell Priming:** Seed human primary monocytes or THP-1 cells in a 96-well plate. Prime the cells with lipopolysaccharide (LPS) (e.g., 1 μ g/mL) for 3-4 hours to upregulate pro-IL-1 β expression.^[7]
- **Compound Treatment:** Pre-treat the primed cells with various concentrations of **NK7-902** or a vehicle control for 1-2 hours.
- **Inflammasome Activation:** Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 μ M) for 30-60 minutes.^[7]
- **Supernatant Collection:** Centrifuge the plate and collect the cell culture supernatants.
- **IL-1 β Measurement:** Measure the concentration of secreted IL-1 β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of inhibition of IL-1 β release for each concentration of **NK7-902** compared to the vehicle control. Determine the IC50 value from the dose-response curve.

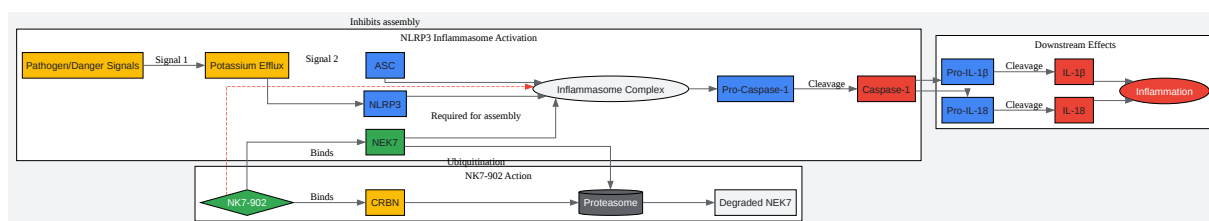
Mass Spectrometry-Based Proteomics for Selectivity Profiling

- **Sample Preparation:** Treat human primary monocytes with 1 μ M **NK7-902** or DMSO for 18 hours.^[7] Harvest and lyse the cells.
- **Protein Digestion:** Reduce, alkylate, and digest the proteins into peptides using trypsin.
- **Tandem Mass Tag (TMT) Labeling:** Label the peptides from each condition with different TMT reagents for multiplexed analysis.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** Separate the labeled peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer.

- Data Analysis:
 - Identify and quantify the proteins using proteomics software (e.g., Proteome Discoverer).
 - Determine the relative abundance of each protein in the **NK7-902**-treated sample compared to the DMSO control.
 - Identify proteins that are significantly up- or down-regulated following **NK7-902** treatment.
- [7]

Signaling Pathways and Experimental Workflows

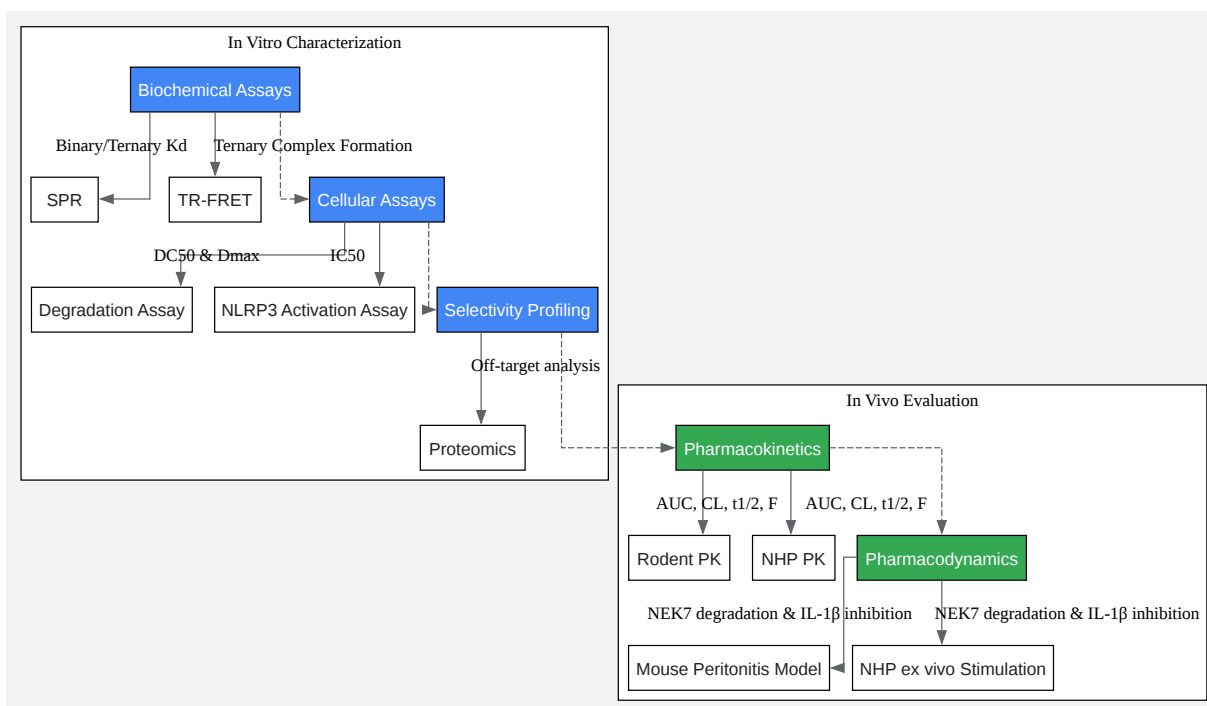
NEK7-NLRP3 Inflammasome Signaling Pathway



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Caption: NEK7's role in NLRP3 inflammasome activation and **NK7-902**'s mechanism of action.

Experimental Workflow for NK7-902 Characterization



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Caption: Workflow for the comprehensive characterization of **NK7-902**.

Logical Relationship of NK7-902 as a Chemical Probe



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Caption: The logical progression from unmet medical need to a therapeutic hypothesis using NK7-902.

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